

An In-depth Technical Guide to 2-Pyridinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2-Pyridinecarboxaldehyde	
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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Pyridinecarboxaldehyde** (CAS No. 1121-60-4), a pivotal building block in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, and key spectral data. Furthermore, it offers detailed experimental protocols for its synthesis and its application in the formation of Schiff bases. A significant focus is placed on its emerging role in pharmacology, particularly as a recruitment ligand for the E3 ubiquitin ligase FBXO22 in the field of targeted protein degradation (TPD). This guide is intended to be a valuable resource for researchers and professionals in drug discovery and development, offering both foundational knowledge and practical methodologies.

Chemical Identity and Properties

2-Pyridinecarboxaldehyde, also known as picolinaldehyde, is an aromatic aldehyde featuring a pyridine ring, which imparts unique reactivity and makes it a valuable intermediate in a multitude of chemical syntheses.

Structure and CAS Number

- Chemical Name: 2-Pyridinecarboxaldehyde
- Synonyms: Picolinaldehyde, Pyridine-2-aldehyde, 2-Formylpyridine



• CAS Number: 1121-60-4

Molecular Formula: C₆H₅NO

• Molecular Weight: 107.11 g/mol

Chemical Structure:

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Caption: Chemical structure of 2-Pyridinecarboxaldehyde.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2- Pyridinecarboxaldehyde**, which are essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Appearance	Colorless to pale yellow clear liquid	[1]
Boiling Point	181 °C	[2]
Melting Point	-21 to -22 °C	
Density	1.126 g/mL at 25 °C	[2]
Refractive Index (n20/D)	1.536	[2]
Flash Point	54.4 °C (130.0 °F)	[1]
Vapor Pressure	0.906 mmHg at 25 °C (estimated)	[1]
Water Solubility	Miscible	[2]
рКа	3.8 at 20 °C	[2]

Spectral Data



Spectroscopic data is crucial for the identification and characterization of **2- Pyridinecarboxaldehyde**.

Spectrum Type	Key Peaks/Signals
¹H NMR (CDCl₃, 89.56 MHz)	δ 10.09 (s, 1H, CHO), 8.80 (d, 1H), 7.96 (t, 1H), 7.88 (d, 1H), 7.54 (t, 1H)[3]
IR (Neat)	ν (cm ⁻¹) 1710 (C=O stretch), 1585, 1465, 1435 (aromatic C=C and C=N stretch)

Experimental Protocols

This section provides detailed methodologies for the synthesis of **2-Pyridinecarboxaldehyde** and its subsequent use in the formation of Schiff bases.

Synthesis of 2-Pyridinecarboxaldehyde from 2-Picoline

This multi-step synthesis involves the chlorination of 2-picoline, followed by hydrolysis and subsequent oxidation.[4][5]

Step 1: Synthesis of 2-Chloromethylpyridine[4]

- To a 250 mL three-necked flask, add 2-picoline (33 g, 0.35 mol), chloroform (125 mL), and benzamide (1.5 g, 12.3 mmol).
- Heat the mixture to reflux.
- Add trichloroisocyanuric acid (90 g, 0.38 mol) portion-wise over 1 hour.
- Continue refluxing at 40°C for 2 hours, monitoring the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture and filter.
- Wash the filter residue with chloroform (2 x 100 mL).



- Combine the organic phases, wash with a saturated sodium carbonate solution, and then with water.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-chloromethylpyridine.

Step 2: Synthesis of 2-Pyridinemethanol[6]

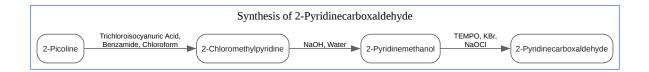
- In a 250 mL three-necked flask, combine 2-chloromethylpyridine (38.3 g, 0.30 mol), sodium hydroxide (24 g, 0.6 mol), and water (180 mL).
- Heat the mixture to reflux for 6-7 hours.
- · After completion, cool the reaction mixture.
- Extract the product with dichloromethane (3 x 100 mL).
- Combine the organic extracts, wash with saturated brine (2 x 50 mL), and dry over anhydrous sodium sulfate.
- Filter and evaporate the solvent under reduced pressure to obtain 2-pyridinemethanol.

Step 3: Oxidation to **2-Pyridinecarboxaldehyde**[4][5]

- In a suitable reaction vessel, dissolve 2-pyridinemethanol in a halohydrocarbon solvent (e.g., dichloromethane).
- Add catalytic amounts of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and potassium bromide.
- Cool the mixture to -10 to 0 °C.
- Slowly add a 10% by weight aqueous solution of sodium hypochlorite as the oxidizing agent, maintaining the temperature between 10-25 °C.
- Monitor the reaction by TLC until completion.
- Upon completion, separate the organic layer.



- Wash the organic layer sequentially with 10% sodium thiosulfate solution and saturated brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield pure 2-Pyridinecarboxaldehyde.



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Caption: Synthetic pathway for **2-Pyridinecarboxaldehyde** from 2-picoline.

Synthesis of a Schiff Base from 2-Pyridinecarboxaldehyde

This protocol describes a general method for the synthesis of a Schiff base via the condensation of **2-Pyridinecarboxaldehyde** with a primary amine. This example uses 4-ethoxyaniline.[7]

- In a round-bottom flask, dissolve 4-ethoxyaniline (1.0 mmol) in ethanol (10 mL).
- Add **2-Pyridinecarboxaldehyde** (1.0 mmol) to the solution.
- · Reflux the mixture for 2 hours.
- Monitor the reaction progress using TLC.
- Upon completion, cool the reaction mixture to room temperature.



- The Schiff base product may precipitate out of the solution. If so, collect the crystals by filtration.
- If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
- Wash the collected crystals with cold ethanol and dry in a vacuum oven. The yield of 4ethoxyaniline-2-pyridinecarboxaldehyde Schiff base is typically high under these conditions.[7]

Applications in Drug Development

2-Pyridinecarboxaldehyde is a versatile precursor for numerous active pharmaceutical ingredients (APIs). Its derivatives, particularly Schiff bases and thiosemicarbazones, have shown a wide range of biological activities, including antimicrobial and antitumor effects.[8]

Precursor to Pralidoxime and Bisacodyl

2-Pyridinecarboxaldehyde is a key starting material in the industrial synthesis of pralidoxime, an antidote for organophosphate poisoning, and bisacodyl, a common laxative.

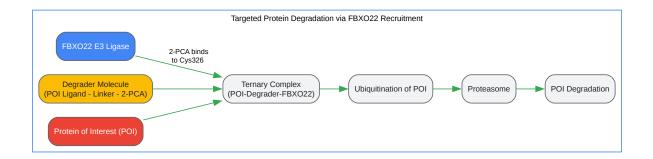
Targeted Protein Degradation (TPD)

A burgeoning area of research is the use of **2-Pyridinecarboxaldehyde** as a reactive warhead for the recruitment of the E3 ubiquitin ligase FBXO22.[9][10][11][12] This strategy is employed in the design of novel heterobifunctional degraders, such as PROTACs (Proteolysis Targeting Chimeras).

The aldehyde group of **2-Pyridinecarboxaldehyde** can form a reversible covalent bond with a cysteine residue (Cys326) in the FBXO22 protein.[9][11] By tethering **2-**

Pyridinecarboxaldehyde to a ligand that binds to a protein of interest (POI), a ternary complex is formed between the POI, the degrader molecule, and FBXO22. This proximity induces the ubiquitination of the POI by the E3 ligase machinery, marking it for degradation by the proteasome.





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Caption: Mechanism of **2-Pyridinecarboxaldehyde**-mediated targeted protein degradation.

Safety and Handling

2-Pyridinecarboxaldehyde is harmful if swallowed and can cause skin irritation and serious eye damage. It is also combustible. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from heat and open flames.

Conclusion

2-Pyridinecarboxaldehyde is a chemical of significant interest to the scientific and drug development communities. Its versatile reactivity, coupled with its role as a precursor to established drugs and its novel application in targeted protein degradation, underscores its importance. This technical guide provides essential information and practical protocols to aid researchers in harnessing the potential of this valuable compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Pyridinecarboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b072084#2-pyridinecarboxaldehyde-cas-number-and-structure]

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